Chemical structure and properties of Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
Chemical structure and properties of Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is a polysubstituted thiophene derivative. The thiophene ring system is a prominent heterocyclic motif in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The title compound belongs to the class of 2-acylaminothiophenes, which are recognized for their potential in drug discovery and development. This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and potential applications of Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, with a focus on providing practical insights for researchers in the field.
Chemical Structure and Nomenclature
The chemical structure of Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate consists of a central 4,5-dimethylthiophene ring. An ethyl carboxylate group is attached at the 3-position, and a benzamido group is substituted at the 2-position.
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IUPAC Name: Ethyl 2-(benzoylamino)-4,5-dimethylthiophene-3-carboxylate
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Molecular Formula: C₁₆H₁₇NO₃S
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Molecular Weight: 303.38 g/mol
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CAS Number: Not available in the searched literature.
Synthesis of Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
The synthesis of the title compound is a two-step process, beginning with the well-established Gewald aminothiophene synthesis to form the key intermediate, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This intermediate is then acylated with benzoyl chloride to yield the final product.
Part 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Reaction)
The Gewald reaction is a one-pot multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene.[1]
Reaction Scheme:
Experimental Protocol:
A detailed protocol for a similar Gewald reaction is as follows:
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To a 100-mL round-bottomed flask, add 2-butanone (0.28 mol, 1.0 eq.), ethyl cyanoacetate (0.28 mol, 1.0 eq.), and elemental sulfur powder (0.28 mol, 1.0 eq.).[1]
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Add ethanol as the solvent.
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To this mixture, add diethylamine (0.28 mol, 1.0 eq.) dropwise.[1]
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Stir the reaction mixture continuously at room temperature for 8 hours.[1]
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with water.[1]
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Collect the resulting precipitate by filtration.
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Purify the crude product by recrystallization from ethanol to obtain Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a yellow solid.[1]
Causality Behind Experimental Choices:
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Base: Diethylamine acts as a catalyst to facilitate the initial Knoevenagel condensation between the ketone and the α-cyanoester.
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Solvent: Ethanol is a common solvent for the Gewald reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.
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Purification: Recrystallization is an effective method for purifying the solid product from any unreacted starting materials or byproducts.
Caption: Workflow for the Gewald synthesis of the aminothiophene intermediate.
Part 2: Synthesis of Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
The final step involves the N-acylation of the 2-amino group with benzoyl chloride.
Reaction Scheme:
Experimental Protocol:
A detailed protocol for a similar benzoylation reaction is as follows:
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Dissolve Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 mmol) in a suitable solvent such as chloroform (10 ml) in a round-bottomed flask.[2]
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Add benzoyl chloride (a slight excess) to the solution.[2] For a similar reaction, 0.15 ml of benzoyl chloride was used for 0.3 g of the amino compound.[2]
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Optionally, a base like pyridine can be added to scavenge the HCl byproduct.
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Heat the reaction mixture under reflux for several hours (e.g., 9 hours for a similar reaction).[2]
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Monitor the reaction progress by TLC.
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After completion, remove the solvent under reduced pressure.[2]
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Recrystallize the residue from a suitable solvent like ethanol to afford the pure product.[2]
Causality Behind Experimental Choices:
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Solvent: Chloroform is a common solvent for acylation reactions as it is relatively non-polar and inert.
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Reflux: Heating under reflux increases the reaction rate.
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Purification: Removal of the solvent followed by recrystallization is a standard procedure for isolating and purifying solid organic compounds.
Caption: Workflow for the N-benzoylation of the aminothiophene intermediate.
Physicochemical Properties
| Property | Expected Value |
| Physical State | Solid |
| Color | Off-white to pale yellow |
| Melting Point | Data not available. For a similar compound, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the melting point is 93 °C.[3] The benzamido derivative is expected to have a higher melting point. |
| Solubility | Likely soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water. |
Spectroscopic Characterization
Detailed experimental spectroscopic data for Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate is not available in the public domain. The following are expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected)
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Ethyl group: A triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm and a quartet for the methylene protons (CH₂) around δ 4.1-4.3 ppm.
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Thiophene methyl groups: Two singlets for the two methyl groups on the thiophene ring, likely in the range of δ 2.2-2.5 ppm.
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Benzoyl group: A multiplet for the aromatic protons in the region of δ 7.4-8.0 ppm.
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Amide proton (NH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is expected to be in the range of δ 8.5-10.0 ppm.
¹³C NMR Spectroscopy (Expected)
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Ethyl group: Signals for the methyl carbon around δ 14-15 ppm and the methylene carbon around δ 60-62 ppm.
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Thiophene methyl groups: Signals for the two methyl carbons around δ 12-16 ppm.
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Thiophene ring carbons: Four signals for the thiophene ring carbons, with the C-S carbons appearing at lower field.
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Carbonyl carbons: A signal for the ester carbonyl carbon around δ 165-170 ppm and a signal for the amide carbonyl carbon around δ 160-165 ppm.
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Benzoyl group carbons: Signals for the aromatic carbons in the range of δ 127-135 ppm.
Infrared (IR) Spectroscopy (Expected)
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N-H stretch: A sharp absorption band around 3300-3400 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Absorption bands in the range of 2900-3100 cm⁻¹.
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C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.
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C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹ (Amide I band).
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N-H bend (amide): An absorption band around 1520-1550 cm⁻¹ (Amide II band).
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C-O stretch (ester): Absorption bands in the range of 1100-1300 cm⁻¹.
Mass Spectrometry (Expected)
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 303.38).
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Fragmentation Pattern: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the benzoyl group (-COC₆H₅).
Potential Applications in Drug Development
While specific pharmacological studies on Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate are not extensively reported, the 2-aminothiophene scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of 2-aminothiophenes have been reported to exhibit a wide range of activities, including:
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Anticancer Activity: Many thiophene derivatives have been investigated for their potential as anticancer agents.
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Antimicrobial Activity: The thiophene nucleus is a key component of several antibacterial and antifungal compounds.
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Anti-inflammatory Activity: Some 2-aminothiophene derivatives have shown promising anti-inflammatory properties.
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Antiviral Activity: Certain thiophene-containing compounds have been explored for their antiviral effects.[4]
Given the established biological significance of the 2-aminothiophene core, Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate represents a valuable scaffold for further chemical modification and biological evaluation in the pursuit of novel therapeutic agents. The benzamido group can be readily modified to explore structure-activity relationships and optimize for specific biological targets.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and key properties of Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate. While specific experimental data for this compound is limited in the public domain, this guide offers a robust framework based on established chemical principles and data from closely related analogues. The synthetic routes are well-defined, and the potential for this compound as a building block in drug discovery is significant, warranting further investigation into its pharmacological properties. Researchers and scientists in the field are encouraged to use this guide as a foundational resource for their work with this and similar thiophene derivatives.
References
- Gewald, K. (1965). Not available in search results. (Cited in other sources for the synthesis of the precursor).
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. (n.d.). In PMC.
- Ethyl 2-amino-4,5,dimethylthiophene-3-carboxylate. (n.d.). In PMC.
- Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)
- Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. (n.d.). In PMC.
- Boyd, J. E., & Sommerville, R. G. (1974). The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity. Archiv für die gesamte Virusforschung, 46(1-2), 78–85.
